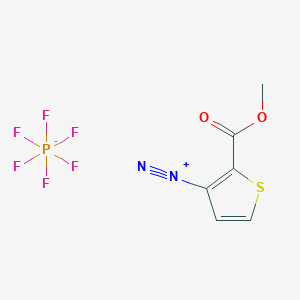
3-((4-Methoxyphenylsulfonyl)methyl)piperidine
Overview
Description
3-((4-Methoxyphenylsulfonyl)methyl)piperidine, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential applications.
Mechanism of Action
3-((4-Methoxyphenylsulfonyl)methyl)piperidine inhibits the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in B-cell receptor (BCR) signaling pathways. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on BTK, with minimal effects on other kinases. This selectivity may reduce the risk of off-target effects and toxicity. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, which may make it a viable candidate for clinical development.
Advantages and Limitations for Lab Experiments
One advantage of 3-((4-Methoxyphenylsulfonyl)methyl)piperidine is its selectivity for BTK, which may make it a useful tool for studying BCR signaling pathways and their role in cancer development. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-((4-Methoxyphenylsulfonyl)methyl)piperidine. One area of interest is the development of combination therapies that include this compound and other targeted therapies, such as inhibitors of PI3K or AKT signaling pathways. Another area of interest is the study of this compound in combination with immunotherapies, such as checkpoint inhibitors, which may enhance the anti-cancer effects of this compound. Additionally, further preclinical studies will be needed to evaluate the safety and efficacy of this compound in animal models and to identify potential biomarkers of response that may be useful in clinical trials.
Scientific Research Applications
3-((4-Methoxyphenylsulfonyl)methyl)piperidine has been studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells.
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPCDATUUUWGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



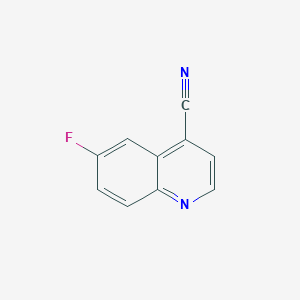



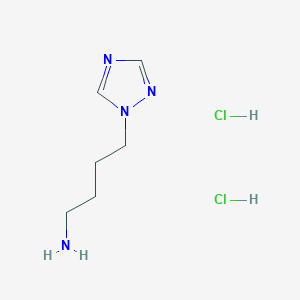
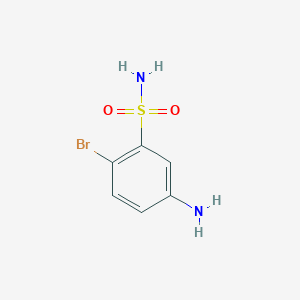

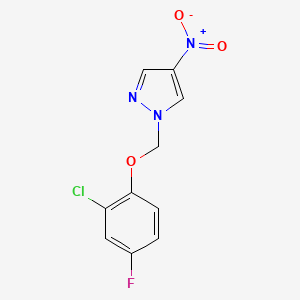
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3039261.png)

